Home > Products > Screening Compounds P111244 > [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol -

[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol

Catalog Number: EVT-5449822
CAS Number:
Molecular Formula: C18H22FN3O
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Kinases: Several papers discuss kinase inhibitors with similar structural motifs, such as pyrimidines, piperidines, and substituted phenyl rings [ [], [], [], [], [] ]. Kinases are enzymes involved in crucial cellular processes and are common targets for cancer and other diseases.
  • G protein-coupled receptors (GPCRs): Some papers describe GPCR ligands with related structures [ [], [], [], [] ]. GPCRs are involved in a wide range of physiological processes, making them attractive drug targets.
  • Enzymes: The presence of heterocycles and functional groups in the target compound suggests potential for interacting with various enzymes, like urease or phosphodiesterase, as seen in some papers [ [], [] ]. Inhibiting specific enzymes can be a valuable strategy for treating various diseases.

1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

    Compound Description: This compound was formed unexpectedly during the attempted synthesis of 1-(4-fluorobenzyl)-6isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine, a potential antihistamine. The formation of this compound suggests a unique reaction mechanism involving N-demethylation followed by self-catalyzed N-diarylation [].

1-(4-Fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine

    Compound Description: This compound is a potential antihistamine [].

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

    Compound Description: This compound exhibits potential as an anti-leukemic agent, demonstrating cytotoxic activity against several human leukemia cell lines, including HL60, K562, and U937 cells [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    Compound Description: MBA236 exhibits dual inhibitory activity against cholinesterase and monoamine oxidase, making it a promising lead for developing treatments for neurodegenerative disorders [].

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol derivatives

    Compound Description: This series of compounds shows potent inhibitory activity against phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, making them potential herbicides [].

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

    Compound Description: NMS-P118 is a potent, orally available, and highly selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). NMS-P118 displays excellent ADME and pharmacokinetic profiles and exhibits high efficacy in vivo, both as a single agent and in combination with Temozolomide, in preclinical cancer models [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective inhibitor of Akt (protein kinase B). It exhibits promising kinase selectivity and excellent anticancer cell proliferation potency while demonstrating low activity in inducing HaCaT (human keratinocyte) apoptosis [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: This series of bi-heterocyclic propanamides exhibit promising activity as urease inhibitors while displaying low cytotoxicity in hemolysis assays [].

1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    Compound Description: This compound's structure has been confirmed by X-ray crystallographic studies, revealing a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom [].

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, being developed for the treatment of migraine [].

2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives

    Compound Description: This series of compounds demonstrate antileukemic activity against K562 and CEM human leukemia cell lines [].

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride

    Compound Description: This compound is a related substance of iloperidone, an atypical antipsychotic medication [].

1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312)

    Compound Description: AT-312 functions as a high-affinity, selective, full agonist of the nociceptin receptor (NOP) [].

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ((+)-23)

    Compound Description: (+)-23 is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential treatment for glaucoma [].

15. [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol* Compound Description: This compound has been characterized using X-ray crystallography, revealing a chair conformation of the piperidine ring and the presence of intermolecular and intramolecular hydrogen bonds [].

    SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]

      Compound Description: SR 16435 exhibits a mixed pharmacological profile, acting as a partial agonist at both nociceptin/orphanin FQ (NOP) and μ-opioid receptors. This dual activity contributes to its analgesic effects, while its reduced rewarding properties and tolerance development compared to morphine make it a potentially safer alternative for pain management [].

    N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

      Compound Description: CHMFL-KIT-8140 acts as a potent type II inhibitor of cKIT kinase, effectively targeting both the wild-type enzyme and the T670I "gatekeeper" mutant, which is commonly associated with drug resistance [].

    1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives

      Compound Description: This series of compounds demonstrates potent α2-adrenoceptor antagonist activity with good selectivity against α1-adrenergic and D2-dopamine receptors [].

    N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide

      Compound Description: This compound functions as an upregulator of the low-density lipoprotein (LDL) receptor [].

    N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

      Compound Description: This series of compounds exhibits fungicidal activity against Phytophthora capsici, a destructive plant pathogen [].

    21. (4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate* Compound Description: Structural analysis of this compound, using X-ray crystallography, revealed that its piperidine ring adopts a chair conformation [].

      22. 3t-pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime (3-PDNPO)* Compound Description: Computational studies using density functional theory (DFT) on 3-PDNPO indicate that its piperidine ring prefers a chair conformation [].

        (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

          Compound Description: CPI-1205 is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in cancer. This compound exhibits promising antitumor activity in preclinical models and is currently undergoing evaluation in Phase I clinical trials [].

        N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

          Compound Description: Lu AE51090 exhibits high selectivity as an allosteric agonist of the muscarinic M1 receptor and shows procognitive potential in rodent models of learning and memory [].

        Properties

        Product Name

        [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol

        IUPAC Name

        [4-[(3-fluorophenyl)methyl]-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol

        Molecular Formula

        C18H22FN3O

        Molecular Weight

        315.4 g/mol

        InChI

        InChI=1S/C18H22FN3O/c1-14-5-8-20-17(21-14)22-9-6-18(13-23,7-10-22)12-15-3-2-4-16(19)11-15/h2-5,8,11,23H,6-7,9-10,12-13H2,1H3

        InChI Key

        PCQOGGFQQCMYML-UHFFFAOYSA-N

        SMILES

        CC1=NC(=NC=C1)N2CCC(CC2)(CC3=CC(=CC=C3)F)CO

        Canonical SMILES

        CC1=NC(=NC=C1)N2CCC(CC2)(CC3=CC(=CC=C3)F)CO

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.